
p-Cresol glucuronide
Overview
Description
p-Cresol glucuronide is a metabolite of p-cresol, a uremic toxin formed by bacterial fermentation of proteins in the large intestine. It is a glucuronide conjugate of p-cresol, which is produced by the metabolism of the amino acids tyrosine and phenylalanine by gut microbes. This compound is known for its role in various physiological and pathological processes, including its impact on the blood-brain barrier and its potential biological activity .
Mechanism of Action
Target of Action
p-Cresol glucuronide (pCG) is a metabolite of p-Cresol, a compound produced by gut microbial metabolism of the aromatic amino acid tyrosine . The primary targets of pCG are the aryl hydrocarbon receptor (AhR) and the lipopolysaccharide receptor TLR4 . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . TLR4 is a principal receptor for bacterial lipopolysaccharide .
Mode of Action
pCG interacts with its targets, AhR and TLR4, in a significant manner. It acts as an antagonist at the TLR4 receptor , which is the principal receptor for bacterial lipopolysaccharide . This interaction with TLR4 helps prevent the permeabilizing effects of endotoxin .
Biochemical Pathways
The formation of pCG involves a sequential activity of gut microbial and host processes. The metabolism of the amino acids tyrosine and phenylalanine to p-Cresol by gut microbes is followed by the conversion of p-Cresol to pCG by host enzymes . This process exerts a powerful modulatory influence on dietary components .
Pharmacokinetics
All cresol isomers, including p-Cresol, are absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . At physiological pH, the conjugated metabolites are ionized to a greater extent than the parent compound, which reduces renal reabsorption and increases elimination with the urine . In addition to urinary excretion, cresols are excreted in the bile, but most undergo enterohepatic circulation .
Result of Action
The action of pCG results in reduced blood-brain barrier (BBB) permeability and significant changes in whole-brain transcriptome expression . It also suppresses transcript levels of gut hormones and regulates small intestinal transit in mice .
Action Environment
The action of pCG is influenced by the gut microbial environment, which contributes significantly to the formation of pCG . The presence of bacterial lipopolysaccharide also influences the action of pCG, as it can prevent the permeabilizing effects of endotoxin when co-administered with pCG .
Biochemical Analysis
Biochemical Properties
p-Cresol glucuronide is formed from the metabolism of the amino acids tyrosine and phenylalanine to p-Cresol by gut microbes, and then to this compound by host enzymes . The enzymes involved in this process include the UDP-glucuronosyltransferase (UGT) isoform UGT1A6 and UGT1A9 .
Cellular Effects
This compound has been shown to promote blood-brain barrier integrity in vivo . In vitro studies have shown that this compound exerts various forms of cellular toxicity . It has been found to impair endothelial progenitor cell proliferation and affect cell migration .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with the cerebral vasculature and the brain . It has been suggested that this compound acts as an antagonist at the principal lipopolysaccharide receptor TLR4 .
Temporal Effects in Laboratory Settings
It has been observed that treatment of cells with this compound had no notable effects until co-administered with bacterial lipopolysaccharide .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It has been observed that mice exposed to this compound showed reduced blood-brain barrier permeability .
Metabolic Pathways
This compound is involved in the metabolic pathway that starts with the metabolism of the amino acids tyrosine and phenylalanine to p-Cresol by gut microbes, and then to this compound by host enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the action of transport proteins. It is recovered in the circulation mainly conjugated to albumin, but also in its free forms that are excreted in the urine .
Subcellular Localization
Given its role in promoting blood-brain barrier integrity, it can be inferred that it may have a significant presence in the cerebral vasculature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-cresol glucuronide involves the reaction of p-cresol with 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate in the presence of trimethylsilyltrifluoromethanesulfonate as a catalyst. This reaction occurs in dichloromethane and results in the formation of the glucuronide conjugate as a single beta-anomer .
Industrial Production Methods: the synthesis typically involves enzymatic glucuronidation processes using human UDP-glucuronosyltransferase enzymes, which are responsible for the conjugation of p-cresol to form this compound .
Chemical Reactions Analysis
Types of Reactions: p-Cresol glucuronide primarily undergoes glucuronidation reactions. It is formed by the conjugation of p-cresol with glucuronic acid, catalyzed by UDP-glucuronosyltransferase enzymes .
Common Reagents and Conditions:
Reagents: p-Cresol, 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate, trimethylsilyltrifluoromethanesulfonate.
Conditions: The reaction is typically carried out in dichloromethane at room temperature.
Major Products: The major product of the reaction is this compound, which is a beta-anomer of the glucuronide conjugate .
Scientific Research Applications
Biomarker for Gut Microbiota Activity
p-Cresol glucuronide serves as an important biomarker for assessing microbial metabolism and gut health. Its levels in biological fluids can reflect the activity of gut microbiota and their impact on host metabolism. Research indicates that variations in p-CG concentrations may correlate with conditions such as chronic kidney disease and cardiovascular health, making it a valuable tool in clinical studies aimed at understanding gut health dynamics .
Metabolic Pathways and Toxicity Studies
Studies have investigated the metabolic pathways involving p-cresol and its glucuronide form to understand their toxicological profiles. For instance, research using human liver cell lines (HepaRG) has shown that while p-cresol is toxic and induces oxidative stress, the glucuronidation process leading to p-CG formation may serve a detoxifying role . This contrasts with other metabolites like p-cresyl sulfate (p-CS), which has been shown to promote insulin resistance in CKD models .
Role in Chronic Kidney Disease
The relationship between p-CG and chronic kidney disease is particularly noteworthy. In murine models, it has been demonstrated that while both p-CG and p-CS accumulate in CKD, only p-CS contributes to insulin resistance . This suggests that p-CG may not exert harmful effects associated with other uremic toxins, thus highlighting its potential role as a less harmful metabolite in patients with kidney dysfunction.
Clinical Implications and Research Findings
Recent studies have underscored the clinical relevance of p-CG:
- Insulin Sensitivity : Research indicates that p-CG does not impair insulin sensitivity like its counterpart, p-CS, suggesting that it may play a neutral or potentially beneficial role in glucose metabolism .
- Toxicological Assessments : Investigations into the toxic effects of p-cresol have shown that glucuronidation may mitigate some harmful effects associated with exposure to this compound .
Data Summary Table
Case Studies
- Insulin Resistance Study : A study on mice demonstrated that while both p-cresyl sulfate and p-cresyl glucuronide were present, only the former was associated with insulin resistance. This finding emphasizes the need for further research into the metabolic roles of these compounds in humans .
- Toxicity Assessment : Research utilizing HepaRG cells showed that while exposure to p-cresol resulted in oxidative stress, the formation of p-CG indicated a detoxification pathway rather than exacerbating toxicity .
Comparison with Similar Compounds
p-Cresyl sulfate: Another major metabolite of p-cresol, known for its role in promoting insulin resistance and its accumulation in patients with chronic kidney disease.
Phenylacetyl-L-glutamine: A metabolite associated with gut microbiota metabolism and uremic toxins.
Uniqueness: p-Cresol glucuronide is unique in its ability to modulate blood-brain barrier integrity and its potential biological activity, which distinguishes it from other similar compounds like p-cresyl sulfate .
Biological Activity
p-Cresol glucuronide (pCG) is a significant metabolite derived from p-cresol, which is produced primarily through the microbial fermentation of dietary tyrosine and phenylalanine in the gut. This article delves into the biological activity of pCG, exploring its interactions within the body, particularly its effects on oxidative stress, insulin sensitivity, and potential neuroprotective properties.
Overview of p-Cresol and Its Metabolism
p-Cresol (4-methylphenol) is a compound generated by gut bacteria and is associated with various biological activities. Upon entering systemic circulation, p-cresol undergoes extensive conjugation in the liver, primarily forming p-cresol sulfate (pCS) and this compound (pCG) . While pCS has been extensively studied for its toxicological effects, pCG has received comparatively less attention despite emerging evidence suggesting it may have significant biological roles.
1. Impact on Oxidative Stress
Research indicates that while p-cresol itself is a potent toxicant, the glucuronidation pathway—leading to the formation of pCG—may not significantly contribute to its toxic effects in liver cells (HepaRG cells). Studies show that selective inhibition of glucuronidation increased cellular toxicity markers, suggesting that pCG may play a role in mitigating oxidative stress rather than exacerbating it .
Table 1: Toxicity Markers in HepaRG Cells Exposed to p-Cresol and Its Metabolites
Compound | LDH Release (% Increase) | GSH Depletion (mM) | DCF Formation (Relative Fluorescence Units) |
---|---|---|---|
p-Cresol | 28.3 ± 5.3 | 0.64 ± 0.37 | Increased at ≥ 6 h |
This compound | Not significant | Not significant | Not significant |
2. Insulin Sensitivity and Metabolic Effects
In studies involving animal models, particularly mice with chronic kidney disease (CKD), both pCS and pCG were found to accumulate. However, only pCS was associated with promoting insulin resistance, while pCG did not exhibit any significant effects on insulin sensitivity either in vivo or in vitro . This highlights a potential distinction between the biological roles of these metabolites, suggesting that while pCS may contribute to metabolic dysregulation in CKD, pCG appears to be relatively inactive.
Neuroprotective Properties
Recent investigations into the effects of pCG on the blood-brain barrier (BBB) have revealed promising results. In vivo studies showed that pCG promotes BBB integrity, indicating potential neuroprotective properties . This finding suggests that despite being considered biologically inert traditionally, pCG may have protective roles under certain physiological conditions.
Case Studies and Clinical Relevance
A shift from sulfonation to glucuronidation of p-cresol has been observed in advanced CKD patients. This shift correlates with reduced sulfotransferase activity and has been linked to increased mortality rates and cardiovascular diseases . Understanding this metabolic transition is crucial for evaluating the clinical implications of elevated levels of both metabolites in patients with kidney dysfunction.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c1-6-2-4-7(5-3-6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAUCQAJHLSMQW-XPORZQOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170195 | |
Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | p-Cresol glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17680-99-8 | |
Record name | p-Cresol glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17680-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.